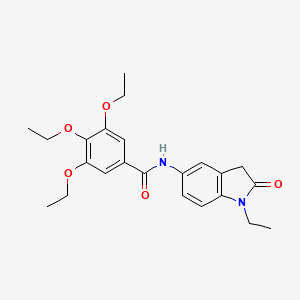

3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

3,4,5-Triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with three ethoxy groups at the 3-, 4-, and 5-positions. The amide nitrogen is linked to a 1-ethyl-2-oxoindolin-5-yl moiety, a structural motif common in kinase inhibitors and bioactive indole derivatives .

Properties

IUPAC Name |

3,4,5-triethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-25-18-10-9-17(11-15(18)14-21(25)26)24-23(27)16-12-19(28-6-2)22(30-8-4)20(13-16)29-7-3/h9-13H,5-8,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXUSVCZTQTLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the ethoxy groups and the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the carbonyl group in the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several indole- and benzamide-based molecules in the evidence. Key comparisons include:

2.1 Core Indolinone Motif

- N-(2-Oxoindolin-5-yl)benzamide (Compound 63, ) : Simplest analogue lacking substituents on the benzamide ring. It serves as a foundational scaffold for SAR studies. The absence of ethoxy groups likely reduces steric hindrance and lipophilicity compared to the target compound .

- 1-Benzyl-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea (BG15575, ) : Shares the 1-ethyl-2-oxoindolin-5-yl group but replaces benzamide with a urea linker. Urea derivatives often exhibit hydrogen-bonding capabilities distinct from amides .

2.2 Substituent Effects on Benzamide

- In contrast, the target’s triethoxy groups provide electron-donating effects, which may alter solubility and membrane permeability .

- 3-Cyano-N-...benzamide (Compound 90, ): Cyano groups increase polarity and may improve target engagement via dipole interactions. The triethoxy substituents, being bulkier, could hinder binding in tight enzymatic pockets .

2.3 Heterocyclic Variations

- Thiophene-2-carboxamide Derivatives (Compounds 119–121, ) : Replacement of the benzene ring with thiophene introduces sulfur-based interactions. The target’s triethoxy benzene may offer stronger π-π stacking but reduced metabolic stability compared to sulfur-containing heterocycles .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

†Calculated based on structure.

Biological Activity

3,4,5-Triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound features a benzamide core with triethoxy substitutions and an indole moiety. The synthetic route typically involves multi-step organic synthesis, including:

- Preparation of the Benzamide Core : Formation of the benzamide structure.

- Etherification Reactions : Introduction of ethoxy groups.

- Coupling Reactions : Incorporation of the indole moiety.

- Nucleophilic Substitution : Addition of functional groups to enhance biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis |

| 4-Chloro-benzamides | A549 (lung cancer) | 26 | RET kinase inhibition |

These results indicate that the compound may act by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Properties

In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

A notable case study involved the evaluation of related compounds in clinical settings:

- Study on Indole Derivatives : A group of indole-based compounds was tested for their efficacy against leukemia cell lines. The results showed that specific structural modifications enhanced their biological activity significantly compared to standard treatments .

- Evaluation of Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for their RET kinase inhibition capabilities. One compound demonstrated a strong inhibitory effect on cell proliferation driven by RET mutations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and how can purity be optimized?

- Methodology : A multi-step synthesis is typical for such benzamide-indole hybrids. Begin with condensation of 3,4,5-triethoxybenzoyl chloride with 5-amino-1-ethyl-2-oxoindoline under reflux in anhydrous dichloromethane (DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor reaction progress with TLC and confirm final structure using -NMR and LC-MS .

Q. How should researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify ethoxy group proton signals (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH) and indole/amide backbone resonances .

- HRMS : Confirm molecular ion peak ([M+H]) with <2 ppm mass error.

- FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1680 cm) and indole N-H bending (~3400 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize assays based on structural analogs:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodology : Perform systematic solubility profiling:

- Test in solvents of varying polarity (DMSO, ethanol, PBS) using HPLC-UV to quantify solubility limits .

- Assess stability under physiological conditions (PBS, pH 7.4, 37°C) over 24–72 hours with LC-MS to detect degradation products .

- Cross-validate findings with differential scanning calorimetry (DSC) to study thermal behavior and polymorphic transitions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

- Formulation : Use nanoencapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility and prolong half-life .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on ethoxy or amide moieties to improve membrane permeability .

- Pharmacokinetics : Conduct IV/oral dosing in rodents, with plasma analysis via LC-MS/MS to calculate AUC and clearance rates .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact target binding affinity?

- Methodology :

- SAR Studies : Synthesize analogs with methoxy, propoxy, or halogen substitutions. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, K/K) for wild-type vs. modified compounds .

- Crystallography : Co-crystallize lead analogs with target proteins (e.g., COX-2) to resolve binding modes .

Q. What analytical approaches reconcile conflicting bioactivity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from independent studies, normalizing metrics (e.g., IC) against controls. Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Pathway Analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to identify off-target effects confounding activity readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.